molecular formula C14H12N4O3 B2464285 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone CAS No. 2034277-14-8

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone

Cat. No.: B2464285
CAS No.: 2034277-14-8
M. Wt: 284.275
InChI Key: ZGXZUVSXKOHDBT-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a recognized privileged scaffold in medicinal chemistry known for its versatile biological properties and role as a bioisostere for amide and carboxylic acid moieties . The 1,2,4-oxadiazole ring is a key structural feature in various bioactive compounds and is investigated for its potential to improve pharmacokinetic and pharmacodynamic profiles, enhance selectivity, fix molecular conformations, and modulate polarity . The integration of this moiety with the furo[3,2-b]pyridine and pyrrolidine systems creates a complex, multi-cyclic structure of significant interest for probing biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes. The specific arrangement of these heterocycles suggests potential for diverse biological interactions. Fused bi-cyclic heteroaromatic systems like furo[3,2-b]pyridine are frequently explored in drug design for their ability to engage in specific binding interactions with protein targets . This compound is intended for use in pharmaceutical R&D, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for developing novel therapeutic agents. Researchers can utilize this compound to explore new chemical space for conditions such as metabolic diseases, inflammatory disorders, and oncology. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All necessary quality control data, including Certificate of Analysis (CoA) with HPLC purity and mass spectrometry confirmation, is provided to ensure research reproducibility. Researchers are encouraged to contact our scientific support team for specific application guidance and custom synthesis inquiries.

Properties

IUPAC Name

furo[3,2-b]pyridin-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-14(12-6-10-11(21-12)2-1-4-15-10)18-5-3-9(7-18)13-16-8-20-17-13/h1-2,4,6,8-9H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXZUVSXKOHDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the cyclization of acyl hydrazides with nitriles under acidic or basic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative . The furo[3,2-b]pyridine moiety is often synthesized via a cyclization reaction involving a pyridine derivative and a suitable electrophile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the pyrrolidine ring enhances the lipophilicity and cellular uptake of these compounds, which may contribute to their effectiveness against various cancer types .

Antimicrobial Properties

Compounds containing oxadiazole and pyrrolidine moieties have been evaluated for their antimicrobial activity. In vitro studies revealed that these compounds exhibit potent activity against a range of bacterial strains, including resistant strains, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored extensively. Research indicates that these compounds can inhibit key inflammatory pathways, making them candidates for treating chronic inflammatory diseases. The presence of the furo-pyridine moiety is believed to enhance the anti-inflammatory effects by modulating cytokine production .

Table 2: Synthesis Steps

StepDescription
Step 1: Oxadiazole SynthesisCyclization using hydrazine derivatives
Step 2: Pyrrolidine FormationMannich reaction to form pyrrolidine
Step 3: CouplingCoupling with furo-pyridine using coupling reagents

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various oxadiazole derivatives for anticancer activity against human cancer cell lines. The results indicated that compounds similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone exhibited IC50 values in the low micromolar range against several cancer types .

Investigation into Antimicrobial Effects

In another study focused on antimicrobial properties, researchers tested a series of oxadiazole-containing compounds against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated significant bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism by which (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from diverse sources:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name/ID Key Structural Features Biological Activity/Application Synthesis Route/Modifications References
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone (Target) 1,2,4-Oxadiazole-pyrrolidine core; furo[3,2-b]pyridin-2-yl methanone Hypothesized kinase inhibition or antiviral activity Not explicitly described; likely involves coupling of oxadiazole-pyrrolidine with furopyridine
5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b) Oxadiazole-pyrrolidine with phenylethyl substituent; aryloxy linkage Antiviral screening (specific targets not detailed) Substitution of pyrrolidin-3-ol with phenylethyl-pyrrolidinol in oxadiazole coupling
[4-(7-Isoquinolylfuro[3,2-b]pyridin-2-yl)-3-methoxy-phenyl]-(4-methylpiperazin-1-yl)methanone (3) Furo[3,2-b]pyridine linked to a piperazinyl-methoxy-phenyl methanone Not explicitly stated; likely CNS or kinase-targeted HATU-mediated coupling of furopyridine intermediate with 1-methylpiperazine
(5-Methylthiophen-2-yl)(3-{2-[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}pyrrolidin-1-yl)methanone Oxadiazole-pyrrolidine with thiophene-methanone; oxane substitution on oxadiazole Screening compound (activity unspecified) Oxadiazole ring formation followed by alkylation or coupling
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl Pyridinylmethanone linked to dihydropyrazole with 2-methylphenyl substitution Unspecified; potential kinase or anti-inflammatory Acylation of pyridinyl carbonyl with substituted pyrazoline

Structural and Functional Analysis

Oxadiazole-Pyrrolidine Derivatives: Compounds like 1a/1b () share the oxadiazole-pyrrolidine core with the target but lack the furopyridine system. The phenylethyl substituent in 1a/1b enhances lipophilicity, which may improve membrane permeability but reduce selectivity compared to the target’s furopyridine group . The thiophene-methanone derivative () replaces furopyridine with a thiophene ring, likely altering electronic properties and target engagement .

Furopyridine-Containing Analogues :

  • Compound 3 () retains the furo[3,2-b]pyridine motif but couples it to a piperazinyl-methoxy-phenyl group instead of oxadiazole-pyrrolidine. This substitution suggests divergent targeting (e.g., serotonin receptors vs. kinase inhibition) .

Methanone-Linked Heterocycles: The pyrazoline-methanone derivative () demonstrates the versatility of methanone bridges in linking aromatic and alicyclic systems. Its 2-methylphenyl group may confer steric hindrance absent in the target compound .

Key Research Findings

  • Antiviral Potential: The oxadiazole-pyrrolidine scaffold in 1a/1b showed antiviral activity, though specific targets remain unconfirmed. The target compound’s furopyridine group could enhance binding to viral proteases or polymerases .
  • Synthetic Accessibility : and highlight the use of HATU-mediated coupling and oxadiazole ring formation, suggesting feasible routes for synthesizing the target compound .
  • Steric and Electronic Effects : The absence of bulky substituents (e.g., phenylethyl in 1a/1b ) on the target’s pyrrolidine may improve solubility and reduce off-target interactions compared to analogs .

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2

This compound contains a pyrrolidine ring fused with a furo[3,2-b]pyridine moiety and an oxadiazole group, which are known for their diverse pharmacological profiles.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer cell proliferation:

  • Mechanisms of Action : The compound targets various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
  • In vitro Studies : In cellular assays, the compound demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, it was found to inhibit cell growth in the HT-29 (colorectal) and TK-10 (renal) cancer cell lines at micromolar concentrations .
Cell LineIC50 (µM)Mechanism of Action
HT-295.0Inhibition of HDAC
TK-107.5Thymidylate synthase inhibitor

2. Antimicrobial Activity

The oxadiazole moiety has been recognized for its broad-spectrum antimicrobial properties. The compound exhibited activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

3. Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrrolidine and furo[3,2-b]pyridine rings can enhance biological activity. For example:

  • Substituents on the furo[3,2-b]pyridine ring significantly affect potency and selectivity towards specific biological targets.
  • The presence of electron-withdrawing groups on the oxadiazole ring enhances binding affinity to target proteins .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against a panel of cancer cell lines. It was observed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant bactericidal activity with minimal inhibitory concentrations comparable to existing antibiotics.

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